Methyl 4-iodo-2-isobutoxybenzoate
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Overview
Description
Methyl 4-iodo-2-isobutoxybenzoate is an organic compound with the molecular formula C12H15IO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an iodine atom, and the hydrogen atom at the ortho position is replaced by an isobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-iodo-2-isobutoxybenzoate can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the iodination of methyl 2-isobutoxybenzoate. The reaction typically employs iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the para position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-2-isobutoxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a boronic acid, and a base like potassium carbonate in an organic solvent.
Sonogashira Coupling: Uses a palladium catalyst, a copper co-catalyst, and an alkyne in the presence of a base.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted benzoates.
Coupling Reactions: Products include biaryl compounds and alkynylbenzoates.
Reduction Reactions: The major product is methyl 2-isobutoxybenzoate.
Scientific Research Applications
Methyl 4-iodo-2-isobutoxybenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of methyl 4-iodo-2-isobutoxybenzoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-iodobenzoate: Similar structure but lacks the isobutoxy group.
Methyl 2-isobutoxybenzoate: Similar structure but lacks the iodine atom.
Methyl 4-bromo-2-isobutoxybenzoate: Similar structure with a bromine atom instead of iodine.
Uniqueness
Methyl 4-iodo-2-isobutoxybenzoate is unique due to the presence of both the iodine atom and the isobutoxy group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
methyl 4-iodo-2-(2-methylpropoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO3/c1-8(2)7-16-11-6-9(13)4-5-10(11)12(14)15-3/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPJYSWJFPPFOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)I)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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